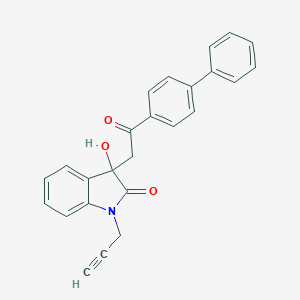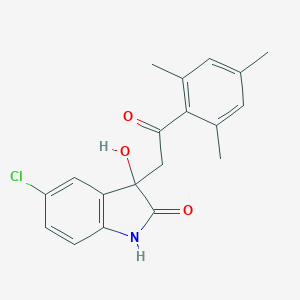
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has received attention in recent years due to its potential applications in scientific research. This compound belongs to the class of indole derivatives, which have been extensively studied for their biological activities.
Mecanismo De Acción
The mechanism of action of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition can lead to DNA damage and cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has also been found to exhibit other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is important for nerve function. This inhibition can lead to increased levels of acetylcholine, a neurotransmitter that is involved in various physiological processes such as muscle contraction and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one in lab experiments is its potential as a cancer therapeutic agent. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another direction is the investigation of the compound's potential as a treatment for other diseases, such as Alzheimer's disease, due to its inhibition of acetylcholinesterase. Additionally, further research is needed to determine the optimal dosage and administration methods for this compound in clinical trials.
Conclusion:
In conclusion, 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one is a synthetic compound that has potential applications in scientific research, particularly in cancer research. The compound's mechanism of action involves the inhibition of certain enzymes and signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. While there are limitations to using this compound in lab experiments, further research is needed to determine its efficacy in clinical trials and its potential as a treatment for other diseases.
Métodos De Síntesis
The synthesis of 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one involves the reaction of 2-oxo-2-phenylethyl bromide with propargyl alcohol in the presence of a base. The resulting intermediate is then reacted with 2-aminobenzophenone to form the final product. This synthesis method has been reported in a few studies and has been found to be efficient and reliable.
Aplicaciones Científicas De Investigación
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one has shown promising results in various scientific research applications. One of the main areas of interest is cancer research, as this compound has been found to exhibit anti-cancer activity. Studies have shown that 3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one can induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propiedades
Nombre del producto |
3-(2-Biphenyl-4-yl-2-oxo-ethyl)-3-hydroxy-1-prop-2-ynyl-1,3-dihydro-indol-2-one |
|---|---|
Fórmula molecular |
C25H19NO3 |
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-hydroxy-3-[2-oxo-2-(4-phenylphenyl)ethyl]-1-prop-2-ynylindol-2-one |
InChI |
InChI=1S/C25H19NO3/c1-2-16-26-22-11-7-6-10-21(22)25(29,24(26)28)17-23(27)20-14-12-19(13-15-20)18-8-4-3-5-9-18/h1,3-15,29H,16-17H2 |
Clave InChI |
WNIXDYHVCSGFPV-UHFFFAOYSA-N |
SMILES |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
SMILES canónico |
C#CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214615.png)
![3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214616.png)
![3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B214617.png)
![2-[3-hydroxy-2-oxo-3-(2-oxo-4-phenyl-3-butenyl)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B214619.png)
![2-{3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214623.png)
![2-{3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214624.png)
![2-{3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214625.png)
![2-{3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214626.png)
![2-(3-hydroxy-2-oxo-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-2,3-dihydro-1H-indol-1-yl)acetamide](/img/structure/B214628.png)
![2-{3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214629.png)
![2-{3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B214630.png)
![3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214633.png)

![5-chloro-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214638.png)